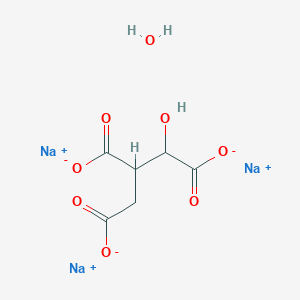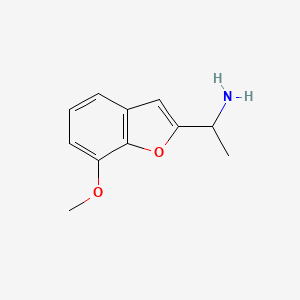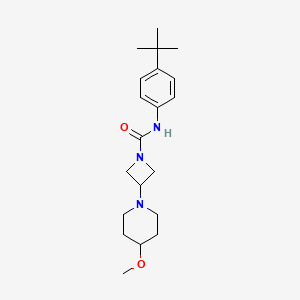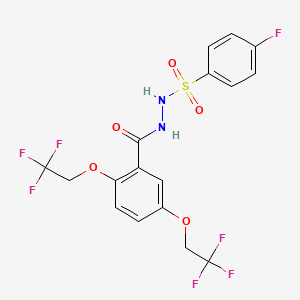![molecular formula C17H18N2O4S B2898334 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921915-92-6](/img/structure/B2898334.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
One of the significant applications of benzenesulfonamide derivatives is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups that exhibit high singlet oxygen quantum yield. This property is crucial for the effectiveness of PDT, as it relies on the generation of singlet oxygen to induce cell death in cancerous tissues. The compound's good fluorescence properties and high singlet oxygen quantum yield make it a potential Type II photosensitizer for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Benzenesulfonamide derivatives have been explored for their antimicrobial and antifungal properties. For instance, a study highlighted the synthesis and characterization of new Schiff bases of sulfa drugs and their metal complexes, which demonstrated significant antimicrobial activities (Alyar et al., 2018). These findings are crucial for developing new antimicrobial agents to combat drug-resistant bacteria and fungi.
Environmental Contaminant Analysis
Research has also focused on the environmental presence and analysis of benzenesulfonamide derivatives. Maceira et al. (2018) developed a method for determining benzenesulfonamide derivatives in particulate matter of outdoor air samples. Their study provides essential insights into the environmental distribution of these compounds and their potential impact on human health through exposure assessment (Maceira, Marcé, & Borrull, 2018).
Anticancer and Enzyme Inhibition
Another study investigated Schiff bases derived from sulfamethoxazole and their metal complexes for their antimicrobial activity and inhibition effects on carbonic anhydrase enzymes. The results indicated that the metal complexes exhibit very high inhibition potencies, suggesting their potential application in developing therapeutic agents (Alyar et al., 2018).
Analytical Methods and Occurrence in the Environment
Herrero et al. (2014) provided a comprehensive overview of the analytical methods for benzotriazoles, benzothiazoles, and benzenesulfonamides in environmental matrices. Their review highlights the significance of these compounds as emerging pollutants and discusses their behavior during sewage treatment, offering valuable information for environmental monitoring and management (Herrero, Borrull, Pocurull, & Marcé, 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting a broad spectrum of potential targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-17(2)11-23-15-9-8-12(10-14(15)18-16(17)20)19-24(21,22)13-6-4-3-5-7-13/h3-10,19H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPHFWSKNQJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)
![3-Bromo-4-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2898252.png)

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2898262.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate](/img/structure/B2898263.png)



![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)

